molecular formula C21H28INO B000111 LK-7 CAS No. 70445-50-0

LK-7

Cat. No.: B000111
CAS No.: 70445-50-0
M. Wt: 437.4 g/mol
InChI Key: LAGQPLMAHPNLOI-UHFFFAOYSA-M
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Description

The compound “LK-7” is a synthetic chemical known for its unique structure and properties It is formally named (1R,4S,7AS)-1-(1-formylprop-1-en-1-yl)-4-methoxy-2,4,5,6,7,7a-hexahydro-1H-isoindole-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LK-7 involves a multi-step process. The initial step typically includes the formation of a precursor compound through a series of reactions involving specific reagents and catalysts. The precursor is then subjected to further chemical transformations to yield the final product, this compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

LK-7 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

LK-7 has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new drugs or therapeutic agents.

    Medicine: this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance materials and coatings.

Mechanism of Action

The mechanism by which LK-7 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The binding of this compound to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to LK-7 include other isoindole derivatives and related organic molecules. Examples include:

  • (1R,4S,7AS)-1-(1-formylprop-1-en-1-yl)-4-methoxy-2,4,5,6,7,7a-hexahydro-1H-isoindole-3-carboxylic acid
  • (3R,3aS,7S)-7-methoxy-3-(1-oxobut-2-en-2-yl)-3,3a,4,5,6,7-hexahydro-2H-isoindole-1-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest. The presence of specific functional groups and stereochemistry further distinguishes this compound from other similar compounds.

Biological Activity

LK-7 is a peptide that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

Overview of this compound

This compound is a member of the class of peptides known as cationic antimicrobial peptides (CAPs). These peptides are characterized by their positive charge and amphipathic nature, which enable them to interact with negatively charged microbial membranes and potentially disrupt cellular integrity. The research surrounding this compound focuses primarily on its anticancer properties and its interactions with cancer cells.

The biological activity of this compound can be summarized through several key mechanisms:

  • Cell Surface Binding : this compound exhibits preferential binding to cancer cells, which is attributed to the presence of negatively charged phosphatidylserine (PS) on the surface of these cells. This interaction facilitates the uptake of this compound into cancer cells while sparing non-cancerous cells .
  • Cellular Uptake : The uptake mechanism for this compound is primarily through clathrin-independent macropinocytosis. Studies show that this process is energy-dependent, as pre-treatment with sodium azide inhibits cellular uptake .
  • Membrane Permeabilization : Upon exposure to this compound, cancer cells exhibit increased membrane permeability. This is evidenced by assays showing calcein AM/EthD-1 leakage, indicating that this compound induces slight membrane depolarization specifically in cancer cells without significant disruption to non-cancerous cells .
  • Nuclear Targeting and Damage : this compound has been shown to cause nuclear damage in cancer cells, leading to apoptosis. In contrast, non-cancerous cells exhibit minimal nuclear disruption upon exposure to similar concentrations of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various cancer cell lines:

Table 1: Summary of Anticancer Activity

StudyCell LineConcentration (μM)Observed Effects
MCF-710 - 50Nuclear damage, increased membrane permeability
HaCaT50Minimal effects on membrane integrity
A54930Induced apoptosis with preserved cytoskeleton

In a notable study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent increase in cytotoxicity, leading to significant cell death at concentrations as low as 10 μM. The study utilized laser confocal microscopy to visualize the internalization and effects on cellular structures .

Properties

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQPLMAHPNLOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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